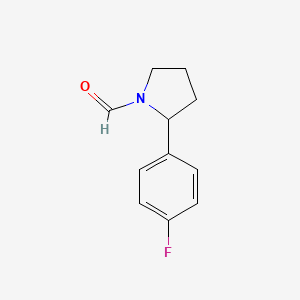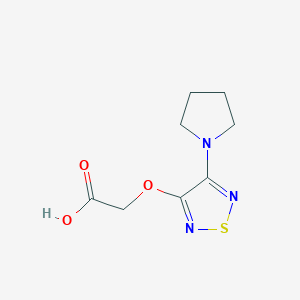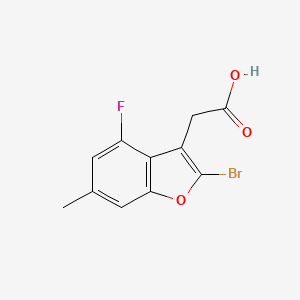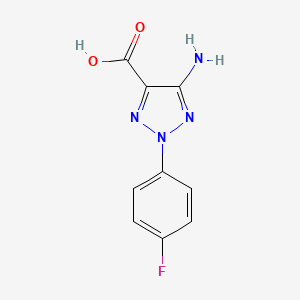
3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of two bromine atoms at the 3 and 4 positions, and a cyclopropylethyl group at the 1 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one typically involves the bromination of a suitable pyrrole precursor. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or chloroform. The reaction is usually carried out at low temperatures to control the regioselectivity of bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a less substituted pyrrole.
Oxidation Reactions: The pyrrole ring can be oxidized under certain conditions to form pyrrolinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Various substituted pyrroles depending on the nucleophile used.
Reduction: Less substituted pyrroles or fully dehalogenated pyrroles.
Oxidation: Pyrrolinones or other oxidized pyrrole derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and the cyclopropylethyl group can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3,4-Dichloro-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one: Similar structure but with chlorine atoms instead of bromine.
3,4-Dibromo-1-methyl-1H-pyrrol-2(5H)-one: Similar structure but with a methyl group instead of a cyclopropylethyl group.
3,4-Dibromo-1-phenyl-1H-pyrrol-2(5H)-one: Similar structure but with a phenyl group instead of a cyclopropylethyl group.
Uniqueness
3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one is unique due to the presence of both bromine atoms and the cyclopropylethyl group, which can impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C9H11Br2NO |
|---|---|
分子量 |
309.00 g/mol |
IUPAC名 |
3,4-dibromo-1-(1-cyclopropylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C9H11Br2NO/c1-5(6-2-3-6)12-4-7(10)8(11)9(12)13/h5-6H,2-4H2,1H3 |
InChIキー |
MRWMQSHWVLOJHQ-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC1)N2CC(=C(C2=O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B11794456.png)



![7-Ethoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11794494.png)






![6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11794545.png)


